molecular formula C12H11ClF3N3O2 B1379006 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1426291-50-0

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379006
CAS No.: 1426291-50-0
M. Wt: 321.68 g/mol
InChI Key: DQCLNCLBNUGEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The core structure is substituted with an azetidine ring at position 5 and a 4-(trifluoromethoxy)phenyl group at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₁₂H₁₁ClF₃N₃O₂ (base: C₁₂H₁₀F₃N₃O₂; HCl adds 36.46 g/mol), with a calculated molecular weight of 321.69 g/mol .

Azetidine, a four-membered nitrogen-containing ring, introduces conformational rigidity, which may improve binding specificity .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-3-1-7(2-4-9)10-17-11(20-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLNCLBNUGEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426291-50-0
Record name 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426291-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the compound’s biological activity, including its antimicrobial and anticancer properties, and presents relevant data from various studies.

Chemical Structure and Properties

The compound features a heterocyclic structure that includes an azetidine ring and an oxadiazole moiety , with a trifluoromethoxy group enhancing its electrophilicity. Its molecular formula is C14_{14}H12_{12}F3_3N3_3O2_2·HCl, with a molecular weight of approximately 305.69 g/mol .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown that the compound effectively inhibits the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of several cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may halt the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study assessed the compound's efficacy against a range of bacterial strains, revealing promising results with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
  • Anticancer Studies :
    • In a series of experiments involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated IC50_{50} values in the low micromolar range, suggesting potent anticancer effects compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundAzetidine + oxadiazole + trifluoromethoxyAntimicrobial; AnticancerEnhanced reactivity due to trifluoromethoxy group
5-Azetidin-3-methyl-1,2,4-oxadiazole hydrochlorideAzetidine + oxadiazoleModerate antibacterialLacks trifluoromethoxy group; less reactive
5-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)-1,2,4-thiadiazoleAzetidine + thiadiazoleAntimicrobialContains sulfur; different biological profile

The presence of the trifluoromethoxy group appears to significantly enhance the biological activity of this compound compared to others without such modifications.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride possesses notable antimicrobial activity. In vitro assays have shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Potential

Research has highlighted the compound's anticancer properties. In vitro experiments demonstrate that it may inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Interaction studies reveal that it binds to specific proteins involved in cancer pathways, indicating its viability as a lead compound for cancer therapy .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the azetidine ring.
  • Introduction of the oxadiazole moiety.
  • Attachment of the trifluoromethoxy phenyl group.

Each step requires optimization to achieve high yields and purity levels. The synthetic route is crucial for developing derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting effective cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used in clinical practice. This suggests its potential utility in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs vary in substituent positions (ortho, meta, para) and functional groups (OCF₃, CF₃, OCH₃, halogens). The table below summarizes critical differences:

Compound Name Substituent (Position & Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(trifluoromethoxy)phenyl C₁₂H₁₁ClF₃N₃O₂ 321.69 Hydrochloride salt; para-substituted OCF₃; enhanced symmetry and potential crystallinity
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(trifluoromethyl)phenyl C₁₂H₁₀F₃N₃O 269.23 Meta-substituted CF₃; lower polarity compared to OCF₃; base form (hydrochloride also available)
5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole 2-(trifluoromethoxy)phenyl C₁₂H₁₀F₃N₃O₂ 285.23 (base) Ortho-substituted OCF₃; steric hindrance may reduce bioavailability
5-azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride 2-methoxyphenyl C₁₂H₁₃ClN₃O₂ 274.71 Methoxy group (OCH₃) offers lower electronegativity; hydrochloride improves solubility
5-azetidin-3-yl-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole HCl 2-chloro-6-fluorophenyl C₁₁H₉ClFN₃O·HCl 292.11 Di-halogenated substituents; increased lipophilicity

Substituent Effects on Bioactivity

  • Trifluoromethoxy (OCF₃) vs.
  • Positional Isomerism: Para-substituted derivatives (target compound) often exhibit higher metabolic stability and bioavailability than ortho or meta analogs due to reduced steric effects .
  • Halogenated Derivatives: Chloro and fluoro substituents (e.g., 2-chloro-6-fluorophenyl) enhance lipid solubility, favoring blood-brain barrier penetration .

Preparation Methods

Reaction Pathway:

  • Step 1: Formation of amidoxime intermediates from appropriate precursors.
  • Step 2: Cyclization with activated carboxylic acids or esters, often employing coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.
  • Step 3: Final heterocycle formation via intramolecular cyclization under heating conditions.

Key Reagents and Conditions:

Reagent Role Typical Conditions Yield Range
EDC, DCC, CDI, TBTU, T3P Activation of carboxylic acids Reflux or elevated temperatures (~80°C) 35–97%
Solvent DCM, DMF, or organic solvents Mild heating -
Catalysts TBAF or pyridine To improve efficacy -

Research Findings:

  • The use of coupling reagents like T3P in the presence of TEA yields high efficiencies (~87–97%) with relatively short reaction times (0.5–6 hours).
  • Reactions in aqueous media under reflux conditions also demonstrated moderate to high yields (35–93%), with the advantage of being catalyst-free and environmentally friendly.

One-Pot Synthesis via Vilsmeier Reagent Activation

A notable advancement involves the one-pot synthesis approach, which employs the Vilsmeier reagent to activate carboxylic acids, facilitating the cyclization with amidoximes.

Reaction Pathway:

  • Activation of carboxylic acids with Vilsmeier reagent.
  • Direct cyclization with amidoximes in a single step.

Research Findings:

  • This method provides good to excellent yields (61–93%) and simplifies purification processes, utilizing readily available starting materials.

Cycloaddition of Nitrile Oxides with Aromatic Precursors

The 1,3-dipolar cycloaddition of nitrile oxides with aromatic compounds such as tert-butyl-1,2,4-oxadiazol-5-yl derivatives has been employed to synthesize 1,2,4-oxadiazoles efficiently.

Reaction Pathway:

  • Generation of nitrile oxide in situ.
  • Cycloaddition with aromatic precursors to form the heterocyclic core.

Research Findings:

  • This approach yields high efficiencies (~90%) with short reaction times (~10 minutes). However, the requirement for resistant starting materials and complex purification limits widespread application.

Tandem Reactions with Nitroalkenes and Nitriles

Recent methods utilize tandem reactions involving nitroalkenes, arenes, and nitriles catalyzed by superacids like trifluoromethanesulfonic acid (TfOH).

Reaction Pathway:

  • Nucleophilic addition of nitriles to activated nitroalkenes.
  • Cyclization to form the oxadiazole core.

Research Findings:

  • These methods achieve yields around 90% with reaction times as short as 10 minutes. The necessity of superacid catalysts, however, restricts their use to resistant substrates.

Summary Table of Preparation Methods

Method Key Reagents Solvent/Conditions Typical Yield Advantages Limitations
Amidoxime + Carboxylic Acid Derivatives EDC, DCC, CDI, T3P Reflux (~80°C), organic solvents 35–97% High yields, versatile Harsh conditions, purification issues
Vilsmeier Activation Vilsmeier reagent + amidoxime One-pot, mild heating 61–93% Simplified, efficient Reagent cost, scalability
Nitrile Oxide Cycloaddition Nitrile oxide + aromatic precursor Short reaction times (~10 min) ~90% Rapid, high yield Substrate resistance
Tandem Nitroalkene Reactions Nitroalkenes + nitriles + TfOH Short, high-yield ~90% Fast, high efficiency Superacid requirement

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride?

  • Methodology : The synthesis typically involves cyclization reactions between appropriately functionalized precursors. For example:

Azetidine Ring Formation : Use of chloroacetyl chloride and triethylamine in dioxane at 0–5°C to form azetidin-2-one intermediates, followed by deprotection or functionalization .

Oxadiazole Core Construction : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or SOCl₂). Substituents like the 4-(trifluoromethoxy)phenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution .

  • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side-product formation.

Q. How can researchers characterize the structural and chemical purity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR to confirm azetidine and oxadiazole ring connectivity, with attention to trifluoromethoxy group splitting patterns.

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution matching the formula.

X-ray Crystallography : If single crystals are obtained, use SHELX-based refinement (e.g., SHELXL) for absolute configuration determination .

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

Q. What is the proposed mechanism of action for this compound in biological systems?

  • Biological Insights :

  • Oxadiazole derivatives often act as apoptosis inducers by disrupting protein-protein interactions. For example, structurally related compounds target TIP47 (a IGF II receptor binding protein), leading to G₁-phase cell cycle arrest and caspase activation .
  • Experimental Validation : Flow cytometry for cell cycle analysis and Western blotting for caspase-3/7 cleavage are recommended to confirm mechanistic pathways .

Advanced Research Questions

Q. How do structural modifications to the azetidine or oxadiazole moieties influence bioactivity?

  • SAR Findings :

  • Azetidine Modifications : Bulky substituents on the azetidine ring may reduce solubility but enhance target binding affinity.
  • Oxadiazole Substituents : The 4-(trifluoromethoxy)phenyl group enhances metabolic stability and membrane permeability due to its lipophilic nature. Pyridyl or thiophene substitutions at analogous positions in related compounds show improved in vivo efficacy .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogenation, heterocycle replacement) and evaluate cytotoxicity via IC₅₀ assays in cancer cell lines (e.g., T47D, MX-1) .

Q. What strategies are effective for identifying the molecular target of this compound?

  • Target Identification Approaches :

Photoaffinity Labeling : Use a radiolabeled or biotin-tagged derivative to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .

CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal sensitized/resistant pathways.

  • Validation : Co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) to confirm binding kinetics.

Q. How should researchers address contradictions in biological activity data across different cell lines?

  • Case Study : A related oxadiazole compound showed activity in breast cancer (T47D) but not in colorectal lines .
  • Resolution Strategies :

Transcriptomic Profiling : Compare gene expression (RNA-seq) between responsive and non-responsive cell lines to identify resistance markers.

Metabolic Stability Assays : Evaluate compound degradation in different cell lysates to rule out pharmacokinetic variability.

Q. What analytical challenges arise during scale-up synthesis, and how can they be mitigated?

  • Common Issues :

  • Byproduct Formation : For example, unintended indole or pyrazole adducts due to competing cyclization pathways (observed in analogous hydrazine reactions) .
  • Mitigation : Optimize reaction stoichiometry (e.g., hydrazine equivalents) and use scavengers like molecular sieves to trap reactive intermediates.
    • Advanced Techniques : LC-MS/MS for real-time monitoring of reaction mixtures and DFT calculations to predict competing pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.